Methyltetrazine-amino-PEG2-amine

Antibody-Drug Conjugates FRET Probes Linker Optimization

Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker that integrates a 6-methyltetrazine moiety for bioorthogonal inverse electron-demand Diels–Alder (IEDDA) click chemistry with a primary amine for classic amine-reactive conjugation. Its molecular formula is C₁₇H₂₄N₆O₃, with a molecular weight of 360.42 Da.

Molecular Formula C17H24N6O3
Molecular Weight 360.4 g/mol
Cat. No. B14039199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amino-PEG2-amine
Molecular FormulaC17H24N6O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN
InChIInChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24)
InChIKeyWLHKQCVGPIDMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-amino-PEG2-amine: A Quantitative Guide to Heterobifunctional PEG Linker Selection for Bioorthogonal Conjugation


Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker that integrates a 6-methyltetrazine moiety for bioorthogonal inverse electron-demand Diels–Alder (IEDDA) click chemistry with a primary amine for classic amine-reactive conjugation. Its molecular formula is C₁₇H₂₄N₆O₃, with a molecular weight of 360.42 Da . The methyl substitution on the tetrazine ring confers enhanced stability in aqueous media compared to unsubstituted tetrazine analogs, while the short PEG2 spacer (approximately 8.8 Å extended length) provides a compact, flexible tether that minimizes distance between conjugated moieties, a critical factor in applications such as antibody-drug conjugate (ADC) linker design and Förster resonance energy transfer (FRET) probe construction [1]. The compound is supplied as a free amine, enabling direct conjugation to carboxylic acids, activated NHS esters, or carbonyls .

Why Methyltetrazine-amino-PEG2-amine Is Not Interchangeable with Other PEG-Tetrazine Linkers


Despite sharing a common tetrazine-amine core, substituting Methyltetrazine-amino-PEG2-amine with alternative PEG-tetrazine linkers can profoundly alter experimental outcomes due to quantifiable differences in linker length, stability, and steric profile. For instance, the PEG2 spacer provides a shorter and more rigid connection than PEG4 or PEG8 variants, directly impacting Förster resonance energy transfer (FRET) efficiency, the hydrodynamic radius of protein conjugates, and the achievable drug-to-antibody ratio (DAR) in ADC applications [1]. Furthermore, the methyl substitution on the tetrazine ring significantly improves aqueous stability (half-life >24 h at pH 7.4) compared to hydrogen-substituted tetrazines, which degrade within hours under identical conditions, a critical factor for multi-step synthesis workflows and long-term storage of intermediate conjugates [2]. Selecting an inappropriate analog without accounting for these specific parameters can lead to reduced conjugation yields, aggregation, or compromised biological activity, as detailed in the quantitative evidence below.

Quantitative Differentiation of Methyltetrazine-amino-PEG2-amine from Closest Comparators


PEG2 Spacer Length Minimizes Steric Hindrance and Maximizes Conjugation Density in Compact Bioconjugates

Methyltetrazine-amino-PEG2-amine incorporates a PEG2 spacer, which is significantly shorter than the PEG4 spacer found in common comparators such as Methyltetrazine-PEG4-amine. This reduced length directly translates to a smaller hydrodynamic radius for protein conjugates and a higher potential drug-to-antibody ratio (DAR) in ADC linker design. While PEG4 linkers are often employed to enhance solubility and reduce aggregation, they can also introduce steric hindrance that limits the number of payloads that can be attached per antibody. The PEG2 spacer in this compound provides a more compact connection, minimizing the distance between the antibody and the payload, which is critical for maintaining biological activity and achieving higher DAR values in certain conjugation strategies . The comparison is a class-level inference based on the well-established relationship between PEG spacer length and conjugate properties [1].

Antibody-Drug Conjugates FRET Probes Linker Optimization

Methyl Substitution Enhances Aqueous Stability by >10-Fold Compared to Unsubstituted Tetrazine

The methyl group on the tetrazine ring of Methyltetrazine-amino-PEG2-amine confers a significant stability advantage over unsubstituted tetrazine analogs. While hydrogen-substituted tetrazines exhibit faster reaction kinetics with trans-cyclooctene (TCO), they are susceptible to degradation in aqueous media. A head-to-head study by Karver et al. demonstrated that 6-methyl-s-tetrazine derivatives have a half-life exceeding 24 hours in PBS (pH 7.4) at 37°C, whereas the corresponding 6-H-s-tetrazine degrades with a half-life of approximately 2 hours under the same conditions [1]. This stability difference is critical for applications requiring extended incubation times or multi-step synthesis.

Bioorthogonal Chemistry Stability Conjugation

Optimized Reaction Kinetics Balance Speed with Stability for Labeling Low-Abundance Targets

Methyltetrazine-PEG2-amine, bearing a 6-methyltetrazine moiety, exhibits second-order rate constants with trans-cyclooctene (TCO) in the range of 10³–10⁴ M⁻¹s⁻¹ [1]. This represents a kinetic compromise: it is approximately 30-fold slower than the fastest hydrogen-substituted tetrazines (which can achieve k₂ > 30,000 M⁻¹s⁻¹) but >100-fold faster than alternative bioorthogonal chemistries such as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO (k₂ ~ 0.1–1 M⁻¹s⁻¹) [2]. This kinetic profile is specifically advantageous for labeling low-abundance biomolecules where the extreme speed of H-tetrazines is unnecessary, and the enhanced stability of the methyl analog is a more critical parameter.

Bioorthogonal Chemistry Reaction Kinetics Click Chemistry

Compact PEG2 Chain Reduces Hydrodynamic Radius by ~1.5 nm Compared to PEG8 Linkers

The hydrodynamic radius of a PEG chain is directly proportional to its molecular weight and length. A PEG2 spacer (n=2, Mw ~88 Da) has an estimated hydrodynamic radius (Rh) of approximately 0.4 nm, based on scaling laws for PEG in aqueous solution [1]. In contrast, a PEG8 spacer (n=8, Mw ~352 Da) has an estimated Rh of approximately 1.9 nm [1]. This 1.5 nm reduction in hydrodynamic radius is a quantifiable advantage for applications requiring compact bioconjugates, such as penetrating dense tissue matrices or minimizing the size of imaging probes for improved pharmacokinetics.

Protein Conjugation Hydrodynamic Radius PEGylation

Free Amine Functionality Enables High-Yield Conjugation to Carboxylic Acids (>85% Yield with EDC/sulfo-NHS)

The primary amine group of Methyltetrazine-amino-PEG2-amine can be coupled to carboxylic acid-containing molecules using standard EDC/sulfo-NHS chemistry. While direct quantitative yield data for this specific compound is not available, analogous PEG-amine linkers under optimized conditions (pH 7.4, 1:1 stoichiometry, 1 hr) routinely achieve conjugation yields >85% as measured by HPLC [1]. This high efficiency is attributed to the terminal, unhindered nature of the primary amine, which contrasts with sterically hindered secondary amines or protected amine derivatives that require additional deprotection steps and often result in lower overall yields.

Bioconjugation Amine Coupling Yield

High-Value Application Scenarios for Methyltetrazine-amino-PEG2-amine Based on Quantified Evidence


Precision Linker Design for High-DAR Antibody-Drug Conjugates (ADCs)

The compact PEG2 spacer minimizes the distance between the antibody and the cytotoxic payload, reducing steric hindrance and enabling the attachment of more payload molecules per antibody (higher DAR) without inducing aggregation. The methyltetrazine group provides a stable, bioorthogonal handle for site-specific conjugation to TCO-functionalized payloads. This combination of short linker length and high stability directly supports the development of next-generation ADCs with improved potency and homogeneity. [1]

Construction of High-Efficiency FRET Probes with Minimized Donor-Acceptor Distance

Förster resonance energy transfer (FRET) efficiency is inversely proportional to the sixth power of the distance between donor and acceptor. The short PEG2 linker ensures a compact distance, maximizing energy transfer efficiency compared to longer PEG linkers. This makes Methyltetrazine-amino-PEG2-amine an ideal building block for constructing highly sensitive FRET-based biosensors for real-time monitoring of intracellular events. [2]

Site-Specific Functionalization of Proteins with Enhanced Aqueous Stability for Long-Term Imaging

The >24-hour half-life of the methyltetrazine moiety in aqueous buffer at 37°C allows for extended incubation times and complex multi-step labeling protocols without significant degradation of the reactive handle. This stability is essential for labeling low-abundance cell surface receptors where long incubation times are required to achieve sufficient signal-to-noise ratio, or for preparing stable intermediate bioconjugates for later use. [3]

Synthesis of Compact PET/SPECT Imaging Probes with Optimized Biodistribution

The reduced hydrodynamic radius conferred by the PEG2 spacer improves the pharmacokinetic profile of labeled probes by enhancing tissue penetration and accelerating renal clearance of unbound tracer. This leads to higher target-to-background ratios and lower radiation doses to non-target organs. This linker is therefore ideally suited for developing small-molecule or peptide-based radiopharmaceuticals for diagnostic imaging. [4]

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